Cas no 58039-28-4 (3-Pyrrolidinone, 1-(1-methylethyl)-)

3-Pyrrolidinone, 1-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinone, 1-(1-methylethyl)-
- 1-propan-2-ylpyrrolidin-3-one
- 1-(propan-2-yl)pyrrolidin-3-one
- DTXSID40614463
- EN300-56299
- SCHEMBL11670185
- AKOS009457584
- 58039-28-4
- Z415646352
-
- インチ: InChI=1S/C7H13NO/c1-6(2)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3
- InChIKey: HWTOGAWRASXJNF-UHFFFAOYSA-N
- SMILES: CC(N1CCC(=O)C1)C
計算された属性
- 精确分子量: 127.09979
- 同位素质量: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
3-Pyrrolidinone, 1-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56299-5.0g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 5g |
$908.0 | 2023-05-03 | |
Enamine | EN300-56299-0.25g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 0.25g |
$116.0 | 2023-05-03 | |
1PlusChem | 1P019YDV-5g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 5g |
$1185.00 | 2023-12-16 | |
1PlusChem | 1P019YDV-500mg |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 95% | 500mg |
$150.00 | 2025-03-04 | |
1PlusChem | 1P019YDV-1g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 95% | 1g |
$178.00 | 2025-03-04 | |
Enamine | EN300-56299-2.5g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 2.5g |
$614.0 | 2023-05-03 | |
Enamine | EN300-56299-10.0g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 10g |
$1346.0 | 2023-05-03 | |
Enamine | EN300-56299-1.0g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 1g |
$314.0 | 2023-05-03 | |
Enamine | EN300-56299-0.5g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 0.5g |
$218.0 | 2023-05-03 | |
1PlusChem | 1P019YDV-2.5g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 2.5g |
$821.00 | 2023-12-16 |
3-Pyrrolidinone, 1-(1-methylethyl)- 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
3-Pyrrolidinone, 1-(1-methylethyl)-に関する追加情報
Professional Introduction to 3-Pyrrolidinone, 1-(1-methylethyl)- (CAS No. 58039-28-4)
3-Pyrrolidinone, 1-(1-methylethyl)-, identified by its Chemical Abstracts Service (CAS) number 58039-28-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing nitrogen and oxygen atoms. The presence of an isopropyl group at the 1-position introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 3-Pyrrolidinone, 1-(1-methylethyl)- consists of a pyrrolidinone core with an isopropyl substituent at the nitrogen atom. This configuration imparts a balance of reactivity and stability, enabling its application in various chemical transformations. The compound’s solubility profile in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile facilitates its use in both laboratory-scale reactions and industrial processes.
In recent years, 3-Pyrrolidinone, 1-(1-methylethyl)- has garnered attention in medicinal chemistry due to its potential as a building block for biologically active molecules. Researchers have explored its utility in synthesizing novel scaffolds for drug candidates targeting neurological disorders, infectious diseases, and cancer. The pyrrolidinone moiety is particularly noteworthy for its ability to mimic natural bioactive scaffolds, enhancing binding affinity to biological targets.
One of the most compelling applications of 3-Pyrrolidinone, 1-(1-methylethyl)- lies in its role as a precursor for developing small-molecule inhibitors. For instance, studies have demonstrated its incorporation into kinase inhibitors, which are critical in oncology therapy. The isopropyl group at the 1-position allows for further functionalization, enabling the creation of derivatives with tailored pharmacokinetic properties. This flexibility has made it a preferred choice for medicinal chemists seeking to optimize drug-like characteristics such as solubility, metabolic stability, and selectivity.
Advances in computational chemistry have further enhanced the utility of 3-Pyrrolidinone, 1-(1-methylethyl)- by enabling rapid virtual screening and molecular docking studies. These methodologies allow researchers to predict the binding interactions of the compound with target proteins with high precision. Such computational approaches have accelerated the discovery pipeline for new therapeutic agents, reducing the time and cost associated with traditional trial-and-error methods.
The synthesis of 3-Pyrrolidinone, 1-(1-methylethyl)- can be achieved through multiple pathways, including cyclization reactions of appropriate precursors and nucleophilic substitution at the nitrogen atom. Recent innovations in synthetic methodologies have focused on improving yields and minimizing side reactions. For example, catalytic hydrogenation techniques have been employed to enhance the efficiency of introducing functional groups while maintaining high purity standards.
In industrial settings, 3-Pyrrolidinone, 1-(1-methylethyl)- is produced under controlled conditions to ensure reproducibility and scalability. Process optimization strategies include continuous flow chemistry and green solvent systems, which align with sustainable manufacturing practices. These advancements not only improve economic feasibility but also reduce environmental impact by minimizing waste generation and energy consumption.
The pharmacological potential of 3-Pyrrolidinone, 1-(1-methylethyl)- has been explored in preclinical studies investigating its effects on enzyme inhibition and receptor binding. Notably, derivatives of this compound have shown promise in modulating neurotransmitter systems relevant to depression and anxiety disorders. The ability to fine-tune its structure has allowed researchers to develop compounds with enhanced therapeutic efficacy while reducing off-target effects.
Future research directions for 3-Pyrrolidinone, 1-(1-methylethyl)- include its application in material science and agrochemicals. The compound’s unique structural features make it a candidate for developing novel polymers with specialized properties or as an intermediate in pesticide formulations targeting resistant strains of pests.
In conclusion,3-Pyrrolidinone, 1-(1-methylethyl)- (CAS No. 58039-28-4) represents a versatile compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in advancing drug discovery efforts. As research continues to uncover new possibilities for this molecule,3-Pyrrolidinone, isopropyl-substituted pyrrolidinone, will undoubtedly remain at the forefront of chemical innovation.
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